molecular formula C20H15ClN4O2 B11571281 6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11571281
M. Wt: 378.8 g/mol
InChI Key: JJCCNMJLPACICH-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with a chlorophenyl group, an ethoxy group, and a pyridinyl-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the formation of the oxadiazole ring through the reaction of the pyrazole intermediate with pyridine-4-carboxylic acid and phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a therapeutic effect. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorophenyl)-2-ethoxy-3-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of a pyridine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets compared to similar compounds.

Conclusion

This compound is a compound of significant interest in various fields of scientific research Its unique structure and versatile reactivity make it a valuable tool in the development of new therapeutic agents and materials

Properties

Molecular Formula

C20H15ClN4O2

Molecular Weight

378.8 g/mol

IUPAC Name

3-[6-(4-chlorophenyl)-2-ethoxypyridin-3-yl]-5-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H15ClN4O2/c1-2-26-20-16(7-8-17(23-20)13-3-5-15(21)6-4-13)18-24-19(27-25-18)14-9-11-22-12-10-14/h3-12H,2H2,1H3

InChI Key

JJCCNMJLPACICH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CC=NC=C4

Origin of Product

United States

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